molecular formula C14H14N2O2 B14891646 N-(2-ethoxypyridin-3-yl)benzamide

N-(2-ethoxypyridin-3-yl)benzamide

Cat. No.: B14891646
M. Wt: 242.27 g/mol
InChI Key: MIPWXINTGLYYAR-UHFFFAOYSA-N
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Description

N-(2-ethoxypyridin-3-yl)benzamide is a benzamide derivative characterized by a pyridine ring substituted with an ethoxy group at the 2-position and a benzamide moiety attached at the 3-position. The ethoxy group enhances lipophilicity, while the pyridine ring may participate in coordination chemistry or hydrogen bonding interactions .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2-ethoxypyridin-3-yl)benzamide

InChI

InChI=1S/C14H14N2O2/c1-2-18-14-12(9-6-10-15-14)16-13(17)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

MIPWXINTGLYYAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyridin-3-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 2-ethoxypyridine-3-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired benzamide product .

Another method involves the use of metal-organic frameworks (MOFs) as catalysts. For instance, a bimetallic Fe2Ni-BDC MOF has been employed to catalyze the reaction between 2-aminopyridine and nitroolefins, resulting in the formation of this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound N-oxide, while reduction can produce N-(2-ethoxypyridin-3-yl)benzylamine.

Scientific Research Applications

N-(2-ethoxypyridin-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses and cell survival . This inhibition occurs through the prevention of IκB degradation, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between N-(2-ethoxypyridin-3-yl)benzamide and related compounds:

Compound Name Substituents on Pyridine/Benzene Functional Groups Molecular Weight (g/mol) Key Properties/Activities Source/Reference
This compound 2-ethoxy (pyridine), unsubstituted (benzene) Amide, ethoxy ~242.28 Lipophilicity, coordination potential Target Compound
N-Benzyl-3-methoxy-N-pyridin-2-yl-benzamide 3-methoxy (benzene), 2-pyridinyl Amide, methoxy, benzyl ~345.39 Enhanced steric bulk, dual aromaticity
N-(3-Aminopyridin-4-yl)benzamide 4-amino (pyridine) Amide, amino ~213.24 Hydrogen bonding, reactivity
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide 2-chloro (pyridine), 2-nitro (benzene) Amide, nitro, chloro ~277.67 Electron-withdrawing effects, stability
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-dimethoxy (phenethyl) Amide, dimethoxy ~315.36 Antioxidant activity (in related analogs)
N-(2-phenethyl)benzamide Phenethyl (non-aromatic) Amide, alkyl chain ~239.31 Cytotoxicity screening (no activity)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The ethoxy group in this compound increases lipophilicity compared to hydroxyl or amino-substituted analogs (e.g., 2-hydroxy-N-(3-hydroxy-2-pyridinyl)benzamide, MW 230.22), which exhibit higher solubility due to polar groups .
  • In contrast, nitro- or chloro-substituted analogs (e.g., N-(2-Chloropyridin-3-yl)-2-nitrobenzamide) may have higher metabolic stability but increased risk of toxicity due to electron-withdrawing groups .

Key Findings and Implications

Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance lipophilicity and stability, while electron-withdrawing groups (nitro, chloro) improve metabolic resistance but may reduce biocompatibility .

Biological Relevance : Pyridine-containing benzamides exhibit dual functionality in drug design (e.g., hydrogen bonding via pyridine nitrogen) and catalysis (e.g., metal coordination) .

Synthetic Flexibility : Modular synthesis allows for tuning of properties by varying amine or acyl chloride precursors, enabling targeted applications in medicinal chemistry or materials science .

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